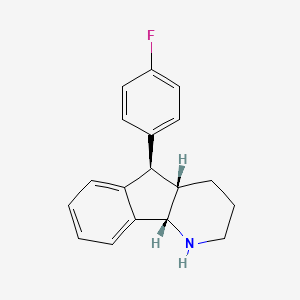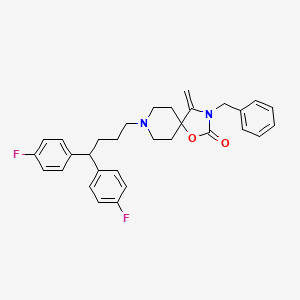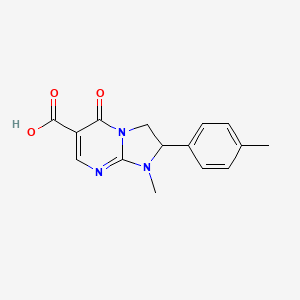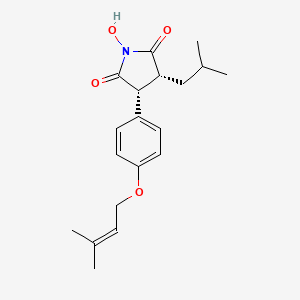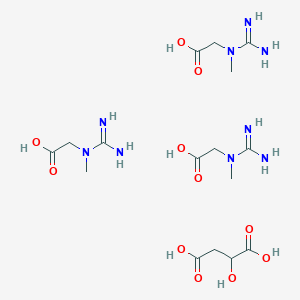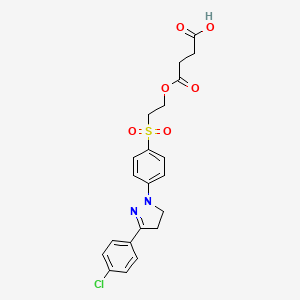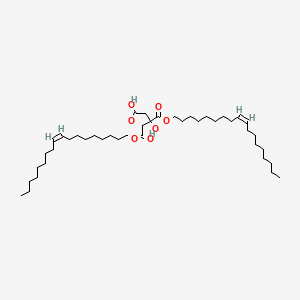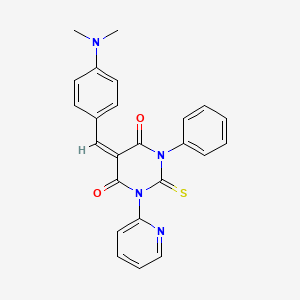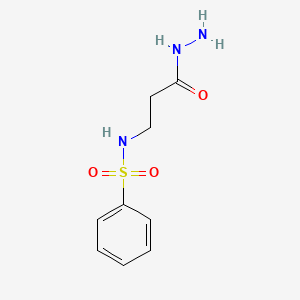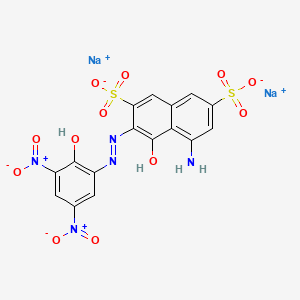
Disodium 5-amino-4-hydroxy-3-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-2,7-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 5-amino-4-hydroxy-3-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-2,7-disulphonate is a synthetic azo dye extensively employed in various scientific and industrial applications. This compound is known for its vibrant color and is often used in histological practices to discern intricate cellular architectures.
準備方法
The synthesis of Disodium 5-amino-4-hydroxy-3-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-2,7-disulphonate typically involves a multi-step process. The initial step includes the diazotization of 2-hydroxy-3,5-dinitroaniline, followed by coupling with 5-amino-4-hydroxy-2,7-naphthalenedisulfonic acid under controlled pH conditions. Industrial production methods often involve large-scale batch processes with stringent control over reaction parameters to ensure high yield and purity .
化学反応の分析
Disodium 5-amino-4-hydroxy-3-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under acidic or basic conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium dithionite, resulting in the cleavage of the azo bond and formation of corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings, leading to the formation of substituted derivatives.
科学的研究の応用
Disodium 5-amino-4-hydroxy-3-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-2,7-disulphonate is widely used in scientific research, including:
作用機序
The mechanism of action of Disodium 5-amino-4-hydroxy-3-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-2,7-disulphonate involves its interaction with specific molecular targets. In histological applications, the compound binds to cellular components, allowing for their visualization under a microscope. The azo bond in the compound is responsible for its vibrant color, which is crucial for its staining properties.
類似化合物との比較
Disodium 5-amino-4-hydroxy-3-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-2,7-disulphonate can be compared with other similar azo dyes, such as:
Acid Red 33:
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid disodium salt: This compound has similar structural features but differs in its reactivity and applications.
4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt: Another related compound with distinct uses in various industries.
This compound stands out due to its unique combination of properties, making it highly valuable in both scientific research and industrial applications.
特性
CAS番号 |
3769-61-7 |
|---|---|
分子式 |
C16H9N5Na2O12S2 |
分子量 |
573.4 g/mol |
IUPAC名 |
disodium;5-amino-4-hydroxy-3-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H11N5O12S2.2Na/c17-9-5-8(34(28,29)30)1-6-2-12(35(31,32)33)14(16(23)13(6)9)19-18-10-3-7(20(24)25)4-11(15(10)22)21(26)27;;/h1-5,22-23H,17H2,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |
InChIキー |
BQGYUNGTFSKSJF-UHFFFAOYSA-L |
正規SMILES |
C1=C2C=C(C(=C(C2=C(C=C1S(=O)(=O)[O-])N)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




